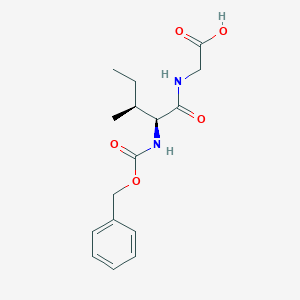

Z-ILE-GLY-OH

Descripción general

Descripción

N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)glycine (NMPG) is a synthetic amino acid derivative that has been used in the field of biochemistry and physiology for many years. NMPG is a derivative of the amino acid L-isoleucine and is composed of an amino group and a carboxyl group, both of which are attached to a phenylmethoxycarbonyl moiety. NMPG has been used for a variety of purposes, including as a substrate for enzymatic reactions, as a chelating agent, and as a ligand for protein-protein interactions. In addition, NMPG has been used to study the mechanism of action of various enzymes, as well as to investigate the biochemical and physiological effects of various compounds.

Aplicaciones Científicas De Investigación

Aplicación en la Fabricación de Hidrogel

El compuesto se ha utilizado en la preparación de hidrogeles conductores a base de gelatina . Las propiedades mecánicas y conductoras de los hidrogeles se mejoran al integrar Z–Gln–Gly en los polímeros de gelatina mediante entrecruzamiento enzimático . Estos hidrogeles tienen aplicaciones potenciales como biosensores para dispositivos portátiles y sistemas de monitoreo de la salud .

Papel en los Tratamientos Antienvejecimiento

El compuesto se ha utilizado en tratamientos tópicos con péptidos con resultados efectivos contra el envejecimiento . Es parte de productos dermocosméticos aplicados en la cara para reducir las arrugas y mejorar la salud de la piel .

Uso en la Detección de NO2

El compuesto se ha utilizado para mejorar las propiedades de detección de NO2 de los nanotubos de carbono de pared simple (SWNT) . La funcionalización con Z-Gly-OH permite obtener grupos amino en la superficie de los nanotubos, lo que puede afectar la sensibilidad de los sensores .

Aplicación en Cromatografía Líquida

El compuesto se puede analizar mediante el método de Cromatografía Líquida de Alta Eficacia (HPLC) de fase inversa (RP) . Este método se utiliza para aplicaciones compatibles con espectrometría de masas (MS) .

Papel en el Desarrollo de Medicamentos

El compuesto tiene diversas aplicaciones en la investigación médica, incluido su papel en el desarrollo de medicamentos. Se ha investigado como un posible agente terapéutico para diversas enfermedades, como la enfermedad de Alzheimer, la enfermedad de Parkinson y la esclerosis múltiple.

Uso en Ensayos Clínicos

El compuesto se utiliza en ensayos clínicos para estudiar su eficacia y seguridad para diversas afecciones médicas. Estos ensayos proporcionan datos valiosos para el desarrollo de nuevos tratamientos.

Mecanismo De Acción

Mode of Action

The mode of action of Z-ILE-GLY-OH involves its interaction with its targets, leading to changes in their function. This compound, like other similar compounds, may bind to its targets, altering their conformation and thus their activity. This can result in a variety of effects, depending on the specific target and the nature of the interaction .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the compound’s potential for interaction with multiple targets. These could include pathways involved in signal transduction, protein synthesis, and cellular metabolism . The downstream effects of these interactions can be wide-ranging, potentially influencing numerous physiological processes.

Pharmacokinetics

It’s known that the bioavailability of such compounds can be influenced by factors such as their chemical structure, the route of administration, and the presence of other compounds in the body .

Result of Action

The molecular and cellular effects of this compound’s action will depend on the specific targets it interacts with and the nature of these interactions. These effects could potentially include changes in enzyme activity, alterations in signal transduction pathways, and modifications to cellular metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors can include the pH and temperature of the body’s internal environment, the presence of other compounds, and the specific characteristics of the target cells or tissues . Understanding these factors is crucial for predicting the compound’s behavior in the body and optimizing its use.

Propiedades

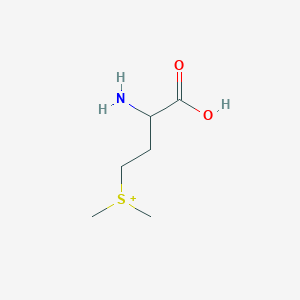

IUPAC Name |

2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-3-11(2)14(15(21)17-9-13(19)20)18-16(22)23-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3,(H,17,21)(H,18,22)(H,19,20)/t11-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAYODJQGJVQGX-FZMZJTMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927717 | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13254-04-1 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-isoleucylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13254-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

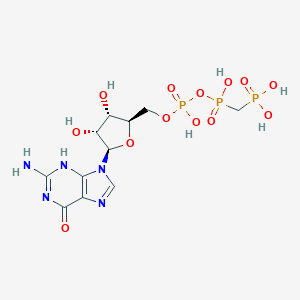

![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)